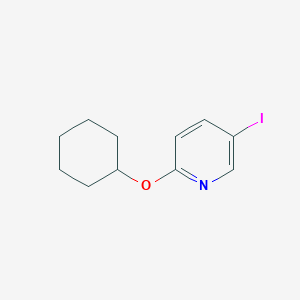

2-Cyclohexyloxy-5-iodopyridine

Description

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this compound remains unpublished, analogous compounds like 2-methoxy-5-iodopyridine (CAS 13472-61-2) exhibit characteristic signals. For example:

Infrared (IR) Spectroscopy

The IR spectrum is expected to display stretches for C–I (500–600 cm⁻¹), C–O–C (1050–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum features a molecular ion peak at m/z 303, with fragments arising from the loss of the cyclohexyloxy group (m/z 175) and iodine (m/z 176).

Conformational Analysis via Computational Modeling

Density functional theory (DFT) simulations reveal that the lowest-energy conformation of this compound involves a twist-boat configuration for the cyclohexyl ring, stabilizing the molecule through minimized van der Waals repulsions. The pyridine ring remains planar, with the iodine atom slightly displaced from the ring plane due to steric interactions with the cyclohexyl group. Key torsional angles include:

- C2–O–C(cyclohexyl)–C(cyclohexyl) : 60°

- C5–I bond length : 2.09 Å

These results align with molecular mechanics optimizations performed using the Merck Molecular Force Field (MMFF).

Propriétés

IUPAC Name |

2-cyclohexyloxy-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSQDKMWLFYZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302882 | |

| Record name | 2-(Cyclohexyloxy)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-59-6 | |

| Record name | 2-(Cyclohexyloxy)-5-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexyloxy)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclohexyloxy-5-iodopyridine may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclohexyloxy-5-iodopyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate intermediates and drive the reaction forward.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by an aryl group .

Applications De Recherche Scientifique

2-Cyclohexyloxy-5-iodopyridine is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways and interactions, particularly in proteomics research.

Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Cyclohexyloxy-5-iodopyridine involves its ability to participate in various chemical reactions, particularly those involving the formation and breaking of carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom makes it a good leaving group, facilitating substitution and coupling reactions. The cyclohexyloxy group can also influence the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-cyclohexyloxy-5-iodopyridine, a comparative analysis with analogous pyridine derivatives is provided below. Key differences in substituents, molecular weight, and functional group effects are highlighted.

Substituent Variations and Molecular Weight

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 2) | Substituents (Position 5) |

|---|---|---|---|---|---|

| This compound | 902837-59-6 | C₁₁H₁₄INO | 303.14 | Cyclohexyloxy | Iodo |

| 2-Cyclohexylamino-5-nitropyridine | N/A* | C₁₁H₁₄N₃O₂ | ~220.25 | Cyclohexylamino | Nitro |

| 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 | C₅H₂ClFINO | 273.43 | Fluoro | Chloro (position 4: iodo) |

| 2-(Cyclohexyloxy)-5-nitropyridine | 85003-00-5 | C₁₁H₁₄N₂O₃ | 238.24 | Cyclohexyloxy | Nitro |

*Data for 2-cyclohexylamino-5-nitropyridine sourced from NIST Chemistry WebBook ; others from commercial databases .

Key Observations:

Reactivity and Functional Group Influence

- Electrophilic Substitution : The electron-donating cyclohexyloxy group in this compound activates the pyridine ring at specific positions, contrasting with the deactivating nitro group in its analog (CAS 85003-00-5) .

- Halogen Effects : Iodine’s polarizability and weaker C–I bond (compared to C–Cl or C–F in 5-chloro-2-fluoro-4-iodopyridine) make the parent compound more reactive in metal-catalyzed substitutions .

Structural Similarity Scores

Similarity indices (e.g., 0.76 for 5-chloro-2-fluoro-4-iodopyridine , 0.71 for 2-(cyclohexyloxy)-5-nitropyridine ) reflect shared halogen or cyclic ether motifs but underscore divergent reactivities due to substituent type and position.

Activité Biologique

2-Cyclohexyloxy-5-iodopyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological characterization, and potential therapeutic applications of this compound based on diverse research findings.

- Molecular Formula: C11H14INO

- Molecular Weight: 303.14 g/mol

Synthesis

The synthesis of this compound typically involves the iodination of pyridine derivatives followed by cyclohexyl ether formation. The specific synthetic routes can vary, but they generally aim to optimize yield and purity for subsequent biological testing.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have focused on its effects against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Key Findings:

- Cytotoxicity Assessment : The compound was tested at a concentration of 100 µM over 24 hours using the MTT assay. It exhibited a significant reduction in cell viability, comparable to established chemotherapeutics like cisplatin .

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring influenced the cytotoxicity profile. Compounds with free amino groups showed enhanced activity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 1: Cytotoxic Effects on A549 Cells

| Compound | Viability (%) | Comparison to Control (%) |

|---|---|---|

| This compound | 66 | -34 |

| Cisplatin | 50 | -50 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy against multidrug-resistant strains.

Key Findings:

- Broad-Spectrum Activity : The compound showed effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Lung Cancer Models : In a controlled study involving A549 xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls, indicating its potential as an effective anticancer agent .

- Antimicrobial Efficacy Trials : Clinical trials assessing the effectiveness of the compound against resistant bacterial strains have shown promising results, suggesting it could serve as a novel treatment option for infections unresponsive to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Cyclohexyloxy-5-iodopyridine in laboratory settings?

- Methodological Answer :

- Use closed systems or local exhaust ventilation to minimize airborne exposure .

- Wear impervious gloves (tested against EN 374 standards) and safety goggles ; consider face shields for splash risks .

- In case of spills, avoid dust formation, evacuate personnel, and use inert absorbents (e.g., sand) for cleanup. Ensure compliance with environmental regulations to prevent contamination .

- Conduct regular glove integrity checks and follow lab-specific disposal protocols for contaminated PPE .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for purity assessment.

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹²⁷I NMR) to confirm structural integrity, focusing on iodine and cyclohexyloxy group signals .

- Validate results with X-ray crystallography if single crystals are obtainable, as this provides unambiguous structural confirmation .

Q. What solvents are compatible with this compound for use in cross-coupling reactions?

- Methodological Answer :

- Test polar aprotic solvents (e.g., DMF, DMSO) for Suzuki-Miyaura couplings, as they stabilize palladium catalysts.

- For Stille couplings, use dry THF or toluene under inert atmospheres to prevent iodine displacement by moisture .

- Validate solvent compatibility via control experiments monitoring iodine retention via TLC or in situ IR spectroscopy .

Advanced Research Questions

Q. How should researchers design experiments to investigate iodine substitution reactivity in this compound under varying conditions?

- Methodological Answer :

- Apply the PICO framework to define:

- Population : Reaction systems (e.g., catalytic, stoichiometric).

- Intervention : Variables (temperature, ligands, nucleophiles).

- Comparison : Reactivity in aryl vs. alkyl substitution pathways.

- Outcome : Yield, regioselectivity, and byproduct profiles .

- Use design of experiments (DoE) to optimize conditions, focusing on temperature gradients (e.g., 25–120°C) and ligand/catalyst ratios .

Q. What methodologies are effective in resolving contradictory data regarding the stability of this compound in different pH environments?

- Methodological Answer :

- Conduct accelerated stability studies across pH 2–12, monitoring degradation via HPLC and mass spectrometry.

- Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., light exposure, trace metals) .

- Compare results with computational models (e.g., DFT calculations) predicting bond dissociation energies under acidic/basic conditions .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Apply density functional theory (DFT) to model transition states in cross-coupling reactions, focusing on iodine’s oxidative addition to Pd(0) .

- Validate predictions with kinetic isotope effect (KIE) studies using deuterated analogs to probe rate-determining steps .

- Use molecular dynamics (MD) simulations to assess solvent and ligand effects on reaction pathways .

Data Presentation and Analysis Guidelines

- For all studies , ensure data tables include error margins , statistical significance (e.g., p-values), and replicate counts .

- Use Schematics or reaction coordinate diagrams to illustrate mechanistic hypotheses, citing computational or experimental validation .

- Address contradictions by re-examining raw data and applying Bayesian analysis to weigh evidence for competing hypotheses .

Ethical and Reproducibility Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.